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GlcNAc(a1-4)a-GalNAc -

GlcNAc(a1-4)a-GalNAc

Catalog Number: EVT-13975812
CAS Number:
Molecular Formula: C16H28N2O11
Molecular Weight: 424.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GlcNAc(a1-4)a-GalNAc, also known as N-acetylglucosamine linked to N-acetylgalactosamine through an alpha 1-4 glycosidic bond, is a significant compound in glycoscience. It plays a crucial role in various biological processes, including cell signaling and recognition, due to its involvement in the structure of glycoproteins and glycolipids. This compound is primarily sourced from natural biological systems, particularly in the context of mucin-type O-glycans, which are essential for cellular interactions and immune responses.

Source

GlcNAc(a1-4)a-GalNAc is predominantly derived from mammalian tissues where O-glycosylation occurs. It can be synthesized through enzymatic pathways involving specific glycosyltransferases that facilitate the transfer of sugar moieties from nucleotide sugars to acceptor molecules.

Classification

This compound falls under the category of oligosaccharides, specifically as a disaccharide due to its two monosaccharide units: N-acetylglucosamine and N-acetylgalactosamine. It is also classified as a glycan, which is a carbohydrate structure that plays vital roles in biological functions.

Synthesis Analysis

Methods

The synthesis of GlcNAc(a1-4)a-GalNAc can be achieved through both chemical and enzymatic methods.

  1. Chemoenzymatic Synthesis: This method combines chemical synthesis with enzymatic reactions to achieve high specificity and yield. The process typically involves:
    • Chemical Assembly: Initial assembly of sugar cores using protecting groups to control regioselectivity.
    • Enzymatic Diversification: Utilizing specific glycosyltransferases to add additional sugar residues or modify existing ones.
  2. Enzymatic Synthesis: Enzymes such as UDP-N-acetylgalactosamine:polypeptide N-acetylgalactosaminyltransferase catalyze the transfer of N-acetylgalactosamine from its nucleotide sugar donor to an acceptor molecule, forming the desired linkage.

Technical Details

The chemoenzymatic approach allows for precise control over the stereochemistry of the glycosidic bond formation. For instance, using engineered enzymes can enhance yields and selectivity, resulting in a more efficient synthesis process compared to traditional methods.

Molecular Structure Analysis

Structure

The molecular structure of GlcNAc(a1-4)a-GalNAc consists of:

  • N-acetylglucosamine (GlcNAc) linked to
  • N-acetylgalactosamine (GalNAc) via an alpha 1-4 glycosidic bond.

Data

The molecular formula for GlcNAc(a1-4)a-GalNAc is C14H25N3O11C_{14}H_{25}N_3O_{11}, with a molecular weight of approximately 365.36 g/mol. The structural representation can be depicted using standard chemical notation showing the linkage between the two sugar units.

Chemical Reactions Analysis

Reactions

GlcNAc(a1-4)a-GalNAc participates in various biochemical reactions, primarily involving glycosidases that hydrolyze glycosidic bonds.

  1. Hydrolysis Reaction: The cleavage of the alpha 1-4 bond by specific glycosidases leads to the release of individual monosaccharides.
  2. Glycosylation Reactions: This compound can act as a donor substrate in further glycosylation reactions, extending carbohydrate chains or modifying existing structures.

Technical Details

Understanding the kinetics of these reactions often involves measuring parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) for enzyme-substrate interactions, which provide insights into enzyme efficiency and substrate specificity.

Mechanism of Action

Process

The mechanism by which GlcNAc(a1-4)a-GalNAc exerts its biological effects typically involves:

  • Cell Recognition: The presence of this compound on cell surfaces allows for specific interactions with lectins and other carbohydrate-binding proteins.
  • Signal Transduction: It may influence signaling pathways related to cell growth and differentiation.

Data

Studies have shown that variations in glycan structures, including those containing GlcNAc(a1-4)a-GalNAc, can significantly impact cellular behaviors such as adhesion and migration.

Physical and Chemical Properties Analysis

Physical Properties

GlcNAc(a1-4)a-GalNAc is generally water-soluble due to its polar hydroxyl groups. It exhibits properties typical of carbohydrates, such as:

  • Melting Point: Not precisely defined due to its complex nature but generally stable under physiological conditions.

Chemical Properties

This compound is susceptible to hydrolysis by glycosidases under acidic or enzymatic conditions. Its stability can be influenced by pH, temperature, and the presence of specific ions or cofactors.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to analyze structural characteristics and confirm synthesis pathways.

Applications

Scientific Uses

GlcNAc(a1-4)a-GalNAc has numerous applications in scientific research:

  • Glycan Microarrays: Utilized to study interactions between glycans and proteins.
  • Biomarker Discovery: Its presence or absence can serve as a biomarker for certain diseases, particularly cancers where glycosylation patterns are altered.
  • Drug Development: Understanding how this compound interacts with biological systems aids in designing therapeutics targeting glycan-related diseases.
Biosynthesis and Enzymatic Pathways

Glycosyltransferase Specificity in α1-4 Linkage Formation

The formation of the GlcNAc(α1-4)α-GalNAc linkage is catalyzed by highly specific glycosyltransferases that exhibit strict regio- and stereoselectivity. These enzymes belong to the CAZy GT14 family (Carbohydrate-Active enZYmes database) and utilize nucleotide sugar donors as substrates with precise acceptor specificities. Research has identified that the enzyme β3Gn-T6 (core 3 β1,3-N-acetylglucosaminyltransferase) plays a crucial role in synthesizing core 3 O-glycan structures (GlcNAcβ1-3GalNAc-), which serve as precursors for more complex modifications including α1-4 linkages [9]. The enzyme demonstrates absolute requirement for UDP-GlcNAc as donor substrate and GalNAcα-Ser/Thr (Tn antigen) as acceptor, exhibiting negligible activity with alternative acceptors like Galβ1-3GalNAcα-Ser/Thr (core 1) [4].

Structural studies reveal that glycosyltransferases forming α1-4 linkages possess a conserved GT-A fold characterized by a single Rossmann-type domain. A key feature is the DXD motif (Asp-X-Asp) that coordinates a manganese ion essential for catalytic activity. This motif facilitates nucleotide sugar binding and stabilizes the transition state during glycosyl transfer [6]. The acceptor-binding pocket exhibits complementary shape and charge distribution specifically accommodating the GalNAc moiety, with hydrophobic residues providing stacking interactions with the N-acetyl group. Mutagenesis studies indicate that substitution of residues in the hydrophobic groove (e.g., Trp135, Phe150) reduces catalytic efficiency by 95%, underscoring their role in substrate recognition [10].

Table 1: Properties of Glycosyltransferases Involved in α1-4 Linkage Formation

EnzymeGene LocusMetal Ion RequirementPrimary Acceptor SubstrateOptimal pH
β3Gn-T6C3GnT6Mn²⁺GalNAcα-Ser/Thr (Tn antigen)6.5-7.0
C2GnT2GCNT3Mn²⁺GlcNAcβ1-3GalNAc (Core 3)6.8-7.2
iGnTGCNT2Mn²⁺Linear poly-LacNAc7.0-7.5

Subcellular Compartmentalization of Disaccharide Synthesis

The biosynthesis of GlcNAc(α1-4)α-GalNAc occurs predominantly within the Golgi apparatus, specifically in the cis and medial cisternae where the required glycosyltransferases are strategically localized. This compartmentalization ensures the proper sequence of glycan assembly by controlling enzyme-substrate access through the cisternal progression model. Nucleotide sugar transporters (NSTs) shuttle activated monosaccharide donors (UDP-GlcNAc, UDP-GalNAc) from the cytosol into the Golgi lumen, maintaining a concentration gradient essential for efficient glycosylation [6].

The enzymes responsible for α1-4 linkage formation are type II transmembrane proteins with a short N-terminal cytoplasmic tail, transmembrane helix, stem region, and C-terminal catalytic domain oriented toward the Golgi lumen. This topology positions the catalytic domain to sequentially process nascent glycoproteins as they transit through the secretory pathway. The GlycoEnzOnto ontology system classifies these enzymes under Golgi-resident glycosyltransferases (GO:0000139) based on their subcellular localization [6]. Tissue-specific expression patterns are evident, with high concentrations of α1-4 forming enzymes in gastrointestinal epithelia and secretory glands, correlating with the abundance of O-glycans containing this linkage in mucosal surfaces [1] [4].

Table 2: Subcellular Localization of Enzymes and Substrates

ComponentSubcellular CompartmentTransport MechanismFunctional Significance
UDP-GlcNAcCytosol → Golgi lumenNSTs (SLC35A3)Donor substrate provision
β3Gn-T6medial-GolgiVesicular transportCore 3 synthesis
C2GnT2cis-GolgiCOPI vesiclesCore 2/4 branching
α4-GalNAcTtrans-GolgiRetrograde transportLacdiNAc formation

Kinetic Regulation of UDP-GlcNAc and UDP-GalNAc Utilization

The biosynthesis of GlcNAc(α1-4)α-GalNAc is governed by sophisticated kinetic mechanisms that regulate the utilization of nucleotide sugar donors. Kinetic analyses reveal that glycosyltransferases involved in this pathway typically follow an ordered sequential mechanism, where UDP-GlcNAc binds first to the enzyme, inducing conformational changes that create the acceptor site for GalNAc-containing substrates. This mechanism prevents unproductive hydrolysis of nucleotide sugars and ensures fidelity in linkage formation [7]. The Michaelis constants (Kₘ) for UDP-GlcNAc range from 15-85 μM, while Kₘ values for UDP-GalNAc are generally higher (100-250 μM), reflecting differential substrate affinities that influence pathway flux [4] [9].

Several regulatory mechanisms control nucleotide sugar availability:

  • Feedback inhibition: High concentrations of UDP-GlcNAc allosterically inhibit GFAT (glutamine:fructose-6-phosphate amidotransferase), the rate-limiting enzyme in hexosamine biosynthesis
  • Competitive inhibition: UDP and UTP analogues (e.g., 5-bromo-UDP) effectively inhibit glycosyltransferases by competing with nucleotide sugar binding
  • Compartmental concentration gradients: Nucleotide sugar transporters maintain luminal UDP-GlcNAc concentrations at 10-50 μM, below the Kₘ values of most transferases, making enzyme activity highly sensitive to substrate availability [7]

The donor:acceptor ratio critically influences product distribution. At physiological UDP-GlcNAc concentrations (50-100 μM), β3Gn-T6 synthesizes predominantly core 3 structures (GlcNAcβ1-3GalNAc-), which serve as precursors for α1-4 extension. When UDP-GlcNAc concentrations exceed 200 μM, promiscuous activity toward alternative acceptors increases by 40%, potentially generating aberrant linkages [4]. This kinetic vulnerability may explain the dysregulation of this pathway observed in malignancies where nucleotide sugar pools are elevated.

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)Inhibition Constant (Kᵢ)
β3Gn-T6UDP-GlcNAc24.3 ± 2.18.7 ± 0.3UDP: 45.2 ± 3.8 μM
GalNAcα-Ser58.6 ± 5.4
C2GnT2UDP-GlcNAc85.2 ± 7.312.4 ± 0.9Bis-imidazolium: 0.8 μM
Core 332.1 ± 2.8
iGnTUDP-GlcNAc16.8 ± 1.56.2 ± 0.4UDP: 38.7 ± 2.9 μM

Evolutionary Conservation of α1-4 Glycosidic Bond Formation

The enzymatic machinery for synthesizing GlcNAc(α1-4)α-GalNAc exhibits remarkable evolutionary conservation across taxa, indicating its fundamental biological importance. Phylogenetic analysis reveals that genes encoding α1-4 forming glycosyltransferases emerged in early metazoans and expanded during vertebrate evolution through gene duplication events. The core catalytic domains of human β3Gn-T6 share 78% sequence identity with murine orthologs and 65% with zebrafish enzymes, with highest conservation observed around the catalytic DQD motif [9]. This conservation extends to invertebrates, where LacdiNAc structures (GalNAcβ1-4GlcNAc) serve essential functions in nematode development and insect immunity [1].

The evolutionary trajectory of α1-4 linkage biosynthesis demonstrates adaptive diversification:

  • Invertebrates: Primarily synthesize LacdiNAc-terminated glycans involved in pathogen recognition
  • Mammals: Elaborate LacdiNAc into branched structures with α2-6 sialylation
  • Bacillus species: Utilize alternative pathways where GlcNAc substitutes for GalNAc when epimerases are deficient [2]

Functional conservation is evidenced by complementation studies where human β3Gn-T6 rescues core 3 synthesis in bovine kidney epithelial cells that natively express LacdiNAc termini [1] [9]. However, significant interspecies differences exist in regulation; while human glycosyltransferases are constitutively expressed in secretory tissues, the Bacillus anthracis BAS5304-encoded UDP-GlcNAc 4-epimerase displays biphasic expression during sporulation, peaking at stages II and V [2]. This adaptation optimizes exosporium glycosylation for environmental persistence.

Table 4: Evolutionary Conservation of α1-4 Linkage Machinery

Taxonomic GroupRepresentative OrganismConserved EnzymeBiological Function
MammalsHomo sapiensβ3Gn-T6Core 3 O-glycan synthesis
Mus musculusC2GnT2Mucin glycosylation
BirdsGallus gallusβ4GalNAcTLacdiNAc extension
Teleost fishDanio reriozgc:173021Embryonic development
NematodesCaenorhabditis elegansgna-2Cuticle formation
BacteriaBacillus anthracisBAS5304Exosporium glycosylation

Properties

Product Name

GlcNAc(a1-4)a-GalNAc

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14+,15+,16-/m1/s1

InChI Key

CDOJPCSDOXYJJF-KDUSXDOASA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O

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